(R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate
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Overview
Description
®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . This compound features a purine ring system, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a 8-chloro xanthine compound with ®-Boc aminopiperidine in the presence of potassium carbonate . This reaction typically requires careful control of solvent and temperature to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of high-performance liquid chromatography (HPLC) to monitor and control the formation of impurities . The key intermediates, such as 8-bromo xanthine, are synthesized with high purity to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The purine ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to linagliptin
Industry: Utilized in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves inhibition of the DPP-4 enzyme, similar to linagliptin . By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents substrate cleavage .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A direct analog with similar DPP-4 inhibitory activity.
Sitagliptin: Another DPP-4 inhibitor with a different structural framework.
Saxagliptin: Similar in function but with variations in the purine ring substitutions.
Uniqueness
What sets ®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate apart is its specific substitution pattern on the purine ring and the presence of the tert-butyl group, which can influence its pharmacokinetic properties and binding affinity to the DPP-4 enzyme .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4/c1-6-7-11-26-14-15(24(5)18(28)23-16(14)27)22-17(26)25-10-8-9-13(12-25)21-19(29)30-20(2,3)4/h13H,8-12H2,1-5H3,(H,21,29)(H,23,27,28)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEXJLGKOKCUEB-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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